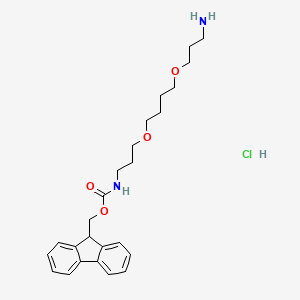

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride” is a chemical compound with the molecular weight of 430.93 . It is also known as Fmoc-OSu.

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O4.ClH . The InChI key is XCEUTTUALOJQDL-UHFFFAOYSA-N .Chemical Reactions Analysis

Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .Aplicaciones Científicas De Investigación

Self-Assembly and Bio-templating

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which shares a functional similarity with the mentioned compound, are known for their self-assembly features. These compounds are utilized in the development of functional materials due to their hydrophobicity and aromaticity, enhancing the association of building blocks. They are explored for applications in cell cultivation, bio-templating, and as therapeutic agents (Kai Tao et al., 2016).

Supramolecular Structures and Crystal Analysis

The structural and supramolecular characteristics of Fmoc-amino acids have been extensively studied, offering insights into their potential in designing novel hydrogelators, biomaterials, or therapeutics. Detailed analysis of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety contributes to understanding their biomedical applications (J. Bojarska et al., 2020).

Functional Materials and Fluorene Structures

The electronic, thermal stability, and reactivity properties of fluorene compounds, including those similar to the specified chemical, have been investigated for their applications in polymers, photosensitive materials, and OLED materials. These studies highlight the utility of fluorene-containing structures in improving the performance of epoxy and polycarbonate resins, indicating their broad applicability in material science (Wang Ji-ping, 2011).

Synthesis and Purification Techniques

Efforts to improve the synthesis and purification of Fmoc-amino acids have led to the development of new reagents and methods, such as Fmoc-OASUD, which provides Fmoc-amino acids free from impurities resulting from Lossen rearrangement. This advancement contributes to the purity and yield of Fmoc-amino acids, essential for their application in peptide synthesis and other biochemical processes (B. L. Rao et al., 2016).

Antimicrobial and Antibacterial Applications

The incorporation of Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, into supramolecular hydrogels with silver ions has shown improved antibacterial properties. These hydrogels demonstrate significant efficacy against both gram-positive and gram-negative bacteria while maintaining biocompatibility, suggesting their potential in biomedical applications as antibacterial agents (Xue-qing Zhao et al., 2021).

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVCMAXUAUKLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)

![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)